molecular formula C16H13N3O2 B14150431 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 849029-10-3

3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14150431
CAS No.: 849029-10-3
M. Wt: 279.29 g/mol
InChI Key: WHAFBPSURPUZOP-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that contains both indole and furan moieties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The furan moiety can be introduced through a subsequent alkylation reaction using furan-2-ylmethyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of indole and furan moieties, which may result in distinct biological activities and applications. The presence of the pyrimido[5,4-b]indol-4-one core also adds to its structural complexity and potential for diverse chemical reactivity .

Properties

CAS No.

849029-10-3

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C16H13N3O2/c1-10-4-5-12-13(7-10)18-15-14(12)17-9-19(16(15)20)8-11-3-2-6-21-11/h2-7,9,18H,8H2,1H3

InChI Key

WHAFBPSURPUZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=CO4

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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